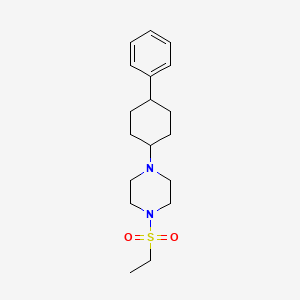![molecular formula C24H29N3O3 B10892344 4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10892344.png)
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is a complex organic compound that features both an ethoxyphenoxy group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a common motif in many biologically active molecules, suggests that this compound may exhibit significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the preparation of the ethoxyphenoxy intermediate, which can be synthesized by reacting 4-ethoxyphenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine and a suitable diketone or aldehyde.
Coupling Reaction: The final step involves coupling the ethoxyphenoxy intermediate with the pyrazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the ethoxyphenoxy intermediate acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activity makes it useful for studying cellular processes and molecular interactions.
作用機序
The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
類似化合物との比較
Similar Compounds
4-[(4-METHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Contains a chlorophenoxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the ethoxy group in 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness as a drug candidate. Additionally, the specific arrangement of functional groups could result in unique interactions with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H29N3O3/c1-5-27-15-23(18(4)26-27)17(3)25-24(28)20-9-7-19(8-10-20)16-30-22-13-11-21(12-14-22)29-6-2/h7-15,17H,5-6,16H2,1-4H3,(H,25,28) |
InChIキー |
PBXLDWVWXZQLPJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


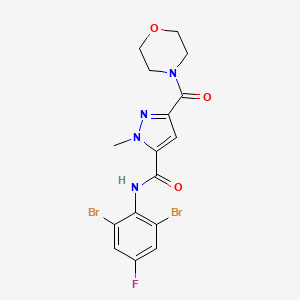
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
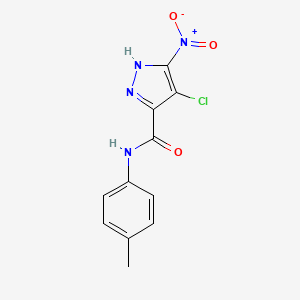
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10892304.png)



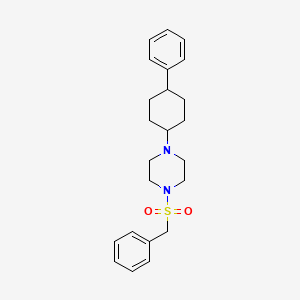
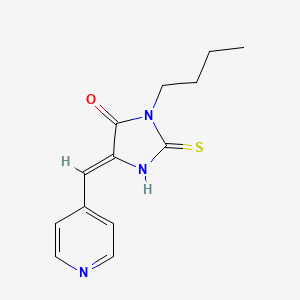
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
